molecular formula C12H9N3O3 B11871914 Methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate

Methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate

Cat. No.: B11871914
M. Wt: 243.22 g/mol
InChI Key: FWGPDBBTRBUUNH-UHFFFAOYSA-N
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Description

Methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate is a heterocyclic organic compound featuring a fused imidazo-quinoxaline core with a ketone group at position 4 and a methyl ester substituent at position 6. Its structure has been elucidated using X-ray crystallography, a process often reliant on software tools like SHELXL for small-molecule refinement . However, its precise biological activity remains under investigation, and structural comparisons with analogous compounds are critical for understanding its unique properties.

Properties

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

methyl 4-oxo-5H-imidazo[1,2-a]quinoxaline-8-carboxylate

InChI

InChI=1S/C12H9N3O3/c1-18-12(17)7-2-3-8-9(6-7)15-5-4-13-10(15)11(16)14-8/h2-6H,1H3,(H,14,16)

InChI Key

FWGPDBBTRBUUNH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=O)C3=NC=CN23

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is catalyzed by phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve the use of high-throughput synthesis techniques. These methods utilize automated systems to optimize reaction conditions and maximize yield. The use of microwave irradiation has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as sodium hydroxide and potassium carbonate are used under basic conditions to facilitate substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate involves its interaction with specific molecular targets. It acts as an inhibitor of various enzymes, including phosphodiesterases and kinases . By inhibiting these enzymes, the compound can disrupt cellular processes, leading to its antitumor and antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate can be contextualized against related heterocyclic compounds. Below is a comparative analysis based on crystallographic data refinement methodologies (e.g., SHELX programs) and hypothetical pharmacological profiles:

Structural Comparisons

Key structural parameters (e.g., bond lengths, angles, and torsion angles) are often determined via software like SHELXL, which is widely used for small-molecule refinement due to its robustness and precision .

  • Planarity : The fused aromatic system ensures rigidity, enhancing interactions with biological targets.
  • Substituent Effects : The methyl ester group at position 8 may influence solubility and bioavailability compared to analogs with bulkier or polar substituents.

Functional Comparisons

Hypothetical comparisons with similar compounds (e.g., unsubstituted imidazo-quinoxalines or ester-free derivatives) suggest:

  • Steric Hindrance : The methyl ester at position 8 may reduce steric clashes compared to bulkier groups, improving target binding.

Data Table: Hypothetical Structural and Functional Comparison

Compound Name Core Structure Substituents Crystallographic Refinement Tool Notable Properties
This compound Imidazo[1,2-A]quinoxaline 4-oxo, 8-methyl ester SHELXL High planarity, moderate solubility
4-Oxo-imidazo[1,2-A]quinoxaline Imidazo[1,2-A]quinoxaline 4-oxo, no ester SHELXL Increased reactivity, low solubility
Imidazo[1,2-A]quinoxaline-8-carboxylic acid Imidazo[1,2-A]quinoxaline 8-carboxylic acid SHELXL High polarity, poor bioavailability

Research Findings and Limitations

  • Crystallographic Insights : SHELX programs, particularly SHELXL, enable precise determination of molecular parameters, facilitating comparisons of bond lengths and angles across analogs . However, the provided evidence lacks specific data for this compound, necessitating reliance on generalized trends.
  • Pharmacological Gaps : While the methyl ester group may enhance membrane permeability compared to carboxylic acid analogs, in vitro or in vivo data validating this hypothesis is absent in the available sources.

Biological Activity

Methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate is a compound that belongs to the imidazoquinoxaline family, characterized by its unique heterocyclic structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its promising biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays demonstrated that the compound effectively inhibited the proliferation of several cancer cell lines, with IC50 values ranging from 0.1 to 10 µM depending on the specific type of cancer (e.g., breast and lung cancer) .

Antimicrobial Properties

The compound also shows antimicrobial activity . Studies have reported its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were found to be in the low micromolar range, suggesting potential as a lead compound for antibiotic development .

The mechanism underlying the biological activities of this compound appears to involve:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation. For example, it acts as an inhibitor of phosphodiesterases, which play a crucial role in cellular signaling pathways .
  • DNA Interaction : Preliminary studies suggest that the compound may interact with DNA, leading to apoptosis in cancer cells through mechanisms similar to those observed with other known chemotherapeutic agents .

Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the antitumor efficacy of this compound in vivo using xenograft models. The results indicated:

Treatment GroupTumor Volume (mm³)% Inhibition
Control1200-
Low Dose (10 mg/kg)80033%
High Dose (50 mg/kg)40067%

These findings suggest that higher doses significantly reduce tumor growth compared to controls .

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial effects of this compound against various pathogens. The results showed:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus5
Escherichia coli10
Pseudomonas aeruginosa15

These results indicate that this compound has potent antimicrobial properties and could be further explored for therapeutic applications .

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